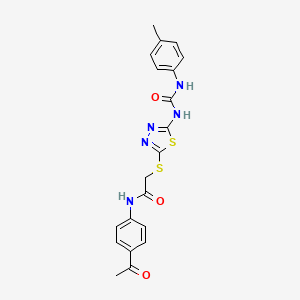
6-Methyl-5-(trifluoromethyl)pyridin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Methyl-5-(trifluoromethyl)pyridin-2-amine is a chemical compound with the molecular formula C7H7F3N2 . It is a white to off-white solid . This compound is used as a reagent in the synthesis of selective inhibitors of urokinase plasminogen activator in a non-cytotoxic form of cancer therapy .
Synthesis Analysis
The synthesis of this compound and its derivatives involves a series of chemical reactions. In one study, a series of pyrimidinamine derivatives were designed and synthesized using pyrimidifen as a template according to the bioisosterism . The new compounds showed excellent fungicidal activity .Molecular Structure Analysis
The molecular structure of this compound consists of a pyridine ring with a trifluoromethyl group (-CF3) and an amino group (-NH2) attached to it . The presence of the trifluoromethyl group and the pyridine ring in its structure bestows many of the distinctive physical-chemical properties observed in this class of compounds .Physical And Chemical Properties Analysis
This compound is a white to off-white solid . It has a molecular weight of 176.14 .Aplicaciones Científicas De Investigación
Photocaging Groups for Nitriles
The compound has been explored in the development of photocaging groups for nitriles. Specifically, research by Arora et al. (2016) demonstrated the use of methyl substitution in ruthenium tris(2-pyridylmethyl)amine complexes, revealing the steric effects on the stability and reactivity of these photocages, which accelerates photochemical and thermal nitrile release, indicating potential applications in controlled release technologies and material sciences (Arora et al., 2016).
Valence Tautomerism in Cobalt-Dioxolene Complexes
Research into the electronic properties of cobalt-dioxolene complexes involving pyridine derivatives has shown significant insights into valence tautomerism. Gransbury et al. (2019) employed density functional theory (DFT) calculations to predict and confirm the existence of valence tautomeric states in these complexes, which could be harnessed for developing novel electronic materials or sensors (Gransbury et al., 2019).
Anticancer Agent Synthesis
On the medicinal chemistry front, Chavva et al. (2013) synthesized novel alkyl amide functionalized trifluoromethyl substituted pyrazolo[3,4-b]pyridine derivatives, starting from a precursor similar to 6-Methyl-5-(trifluoromethyl)pyridin-2-amine, showing promising bioactivity against several cancer cell lines. This research opens up avenues for the development of new anticancer agents (Chavva et al., 2013).
Molecular Reorganizations in Ligands
Blasco et al. (2010) investigated the molecular reorganizations in scorpiand-like ligands appended with pyridine rings, demonstrating the significant role of molecular movements in the chemistry of such ligands. This study has implications for the design of flexible ligand systems for catalysis and molecular recognition (Blasco et al., 2010).
Novel N-Methylation Methods
Nabati and Mahkam (2014) explored a one-pot, one-step novel N-methylation of 2,6-diaminopyridine, showcasing an efficient method for N-methylation, which is crucial in the synthesis of complex organic molecules, including those derived from this compound (Nabati & Mahkam, 2014).
Safety and Hazards
The safety information for 6-Methyl-5-(trifluoromethyl)pyridin-2-amine indicates that it has several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statement P261 advises avoiding breathing dust/fume/gas/mist/vapors/spray .
Mecanismo De Acción
Target of Action
Similar compounds have been used in the synthesis of selective inhibitors of urokinase plasminogen activator, a non-cytotoxic form of cancer therapy .
Mode of Action
It’s known that the trifluoromethyl group in similar compounds can influence electronic properties, solubility, conformations, and the lipophilicity of the compound . These properties can affect how the compound interacts with its targets.
Biochemical Pathways
Compounds with similar structures have been used in the synthesis of inhibitors that affect the urokinase plasminogen activator pathway .
Pharmacokinetics
The trifluoromethyl group in similar compounds can influence the lipophilicity of the compound, which may impact its bioavailability .
Result of Action
Similar compounds have been used in the synthesis of inhibitors that can selectively inhibit the urokinase plasminogen activator, a key enzyme involved in cancer metastasis .
Action Environment
The trifluoromethyl group in similar compounds can influence the compound’s electronic properties, solubility, conformations, and lipophilicity, which may be affected by environmental factors .
Propiedades
IUPAC Name |
6-methyl-5-(trifluoromethyl)pyridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F3N2/c1-4-5(7(8,9)10)2-3-6(11)12-4/h2-3H,1H3,(H2,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOZLZNQUCBZRRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)N)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F3N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1023813-33-3 |
Source


|
| Record name | 6-methyl-5-(trifluoromethyl)pyridin-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-chloro-6-fluoro-N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]benzamide](/img/structure/B2726648.png)

![2-{4-[6-(Hydroxymethyl)pyridazin-3-yl]piperazin-1-yl}ethan-1-ol](/img/structure/B2726650.png)





![2-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-cycloheptylacetamide](/img/structure/B2726663.png)
![N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]-3-phenoxybenzamide](/img/structure/B2726666.png)